N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide
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Overview
Description
N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide typically involves the reaction of 4-ethylbenzenesulfonamide with 2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring plays a crucial role in this interaction, often forming hydrogen bonds and hydrophobic interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-ethynyl-N,4-dimethylbenzenesulfonamide
- 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide
- N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine
Uniqueness
N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and sulfonamide moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H21N3O3S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-[(4-ethylphenyl)sulfonylamino]-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-5-18(23)21-19-20-16-12-14(8-11-17(16)26-19)22-27(24,25)15-9-6-13(4-2)7-10-15/h6-12,22H,3-5H2,1-2H3,(H,20,21,23) |
InChI Key |
GJTFKBWTXNZBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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